molecular formula C18H27N3O3S B2745533 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2309569-87-5

4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2745533
CAS RN: 2309569-87-5
M. Wt: 365.49
InChI Key: UZALOXRIYOINBX-UHFFFAOYSA-N
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Description

4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds closely related to "4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide" has primarily focused on their synthesis and structural properties. For example, studies have detailed the synthesis of complex molecules involving sulfonamide groups and cycloalkanes, highlighting methodologies for constructing such compounds with specific functional groups that might include or relate to the structure of interest. These processes often involve intricate reaction steps, including cyclodimerization, ozonation, and transannular cyclizations, to achieve desired molecular frameworks (Dave et al., 1996).

Catalytic and Reactivity Studies

Further research has explored the reactivity and catalytic applications of molecules featuring benzenesulfonamide or related structures, such as the use of sulfonamide-substituted compounds in catalysis. For instance, studies on iron phthalocyanine substituted with tert-butylbenzenesulfonamide have demonstrated its potential as an oxidation catalyst, showing remarkable stability under oxidative conditions and efficiency in the oxidation of olefins (Işci et al., 2014).

Application in Organic Synthesis

Compounds structurally similar to "this compound" have been utilized in the synthesis of various organic molecules, highlighting the versatility of such structures in facilitating complex synthetic transformations. These applications range from the generation of novel ring systems to the development of methodologies for preparing biologically active molecules, demonstrating the significant role that these compounds play in advancing synthetic organic chemistry (Pippel et al., 2010).

Mechanism of Action

Target of Action

The primary target of the compound “4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide” is the human histamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of various neurotransmitters.

Mode of Action

The compound acts as an antagonist at the human histamine H3 receptor . It binds to the receptor with high affinity, blocking the action of histamine and other endogenous ligands. This results in changes in neurotransmitter release and neuronal excitability.

properties

IUPAC Name

4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-19(2)25(23,24)17-9-7-15(8-10-17)18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZALOXRIYOINBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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